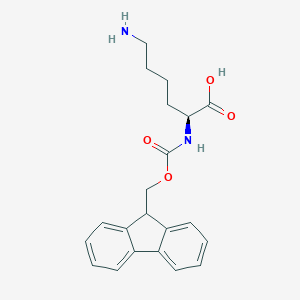

Fmoc-Lys-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKFMPDOFHQWPI-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426671 | |

| Record name | FMOC-LYS-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105047-45-8 | |

| Record name | FMOC-LYS-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-6-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Structural Elucidation and Application of Fmoc-Lys-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure and application of Nα-(9-Fluorenylmethyloxycarbonyl)-L-lysine (Fmoc-Lys-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document will detail its chemical architecture, relevant physicochemical properties, and standard experimental protocols for its use in the synthesis of peptides, a cornerstone of modern drug discovery and development.

Core Structure of this compound

This compound is a derivative of the essential amino acid L-lysine, where the alpha-amino group (Nα) is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] This strategic protection prevents unwanted reactions at the N-terminus during peptide chain elongation. The epsilon-amino group (Nε) of the lysine side chain remains free, allowing for potential post-synthesis modifications or the synthesis of branched peptides.

The molecule consists of three primary components:

-

L-lysine: An amino acid characterized by a chiral alpha-carbon, a carboxylic acid group, and a side chain terminating in a primary amine.

-

Fmoc Group: A bulky, base-labile protecting group attached to the alpha-amino group. Its removal under mild basic conditions is a key feature of Fmoc-based SPPS.[1][3]

-

Carboxylic Acid (-OH): The C-terminal functional group of the amino acid, which participates in the formation of the first peptide bond, typically by coupling to a resin-bound amino acid or a linker.

The IUPAC name for this compound is (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid.[4]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical and Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄N₂O₄ | [2][5] |

| Molecular Weight | 368.43 g/mol | [2] |

| CAS Number | 105047-45-8 | [2][5] |

| Appearance | White to off-white crystalline solid or powder | [6][7] |

| Purity (HPLC) | ≥98.0% | [8] |

| Melting Point | ~190 °C | [6] |

| Optical Rotation | [α]²¹⁸/D = -10 ± 2.5° (c=1 in DMF) | [6] |

| Solubility | Soluble in organic solvents such as DMSO, DCM, and DMF. | [5][9][10] |

| Storage Temperature | 2-8°C | [6][8] |

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental reagent in Fmoc-based SPPS. The following sections provide detailed methodologies for its incorporation into a growing peptide chain.

Workflow for a Single Coupling Cycle

The addition of an amino acid in Fmoc-SPPS follows a cyclical process of deprotection, coupling, and washing.

Caption: General workflow for one cycle of solid-phase peptide synthesis.

Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the resin-bound peptide is essential to expose the amine for the next coupling reaction.

Protocol:

-

Swell the peptide-resin in N,N-dimethylformamide (DMF).

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF.[3][5]

-

Agitate the mixture at room temperature for 5-20 minutes. The reaction progress can be monitored by UV spectrophotometry by detecting the release of the dibenzofulvene-piperidine adduct.[3]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.

| Reagent | Concentration | Time |

| Piperidine in DMF | 20-30% (v/v) | 5-20 min |

Peptide Coupling

Following deprotection, the next Fmoc-protected amino acid, in this case, this compound, is coupled to the newly exposed N-terminal amine.

Protocol:

-

Dissolve this compound and a coupling agent (e.g., HBTU, HATU) in DMF.

-

Add an activating base, such as N,N-diisopropylethylamine (DIPEA), to the solution.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the reaction to proceed at room temperature for 1-2 hours. Coupling efficiency can be monitored using a qualitative ninhydrin (Kaiser) test.

-

After the reaction is complete, drain the coupling solution.

-

Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

| Reagent | Molar Excess (relative to resin capacity) |

| Fmoc-Amino Acid | 2-5 equivalents |

| Coupling Agent (e.g., HBTU) | 2-5 equivalents |

| Base (e.g., DIPEA) | 4-10 equivalents |

Cleavage and Final Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed. For a peptide synthesized with this compound where the epsilon-amino group is unprotected, this step primarily involves cleavage from the resin. If a side-chain protected lysine like Fmoc-Lys(Boc)-OH was used, this step would also remove the Boc group.[11][12]

Protocol:

-

Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and scavengers to prevent side reactions. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1][2]

-

Add the cleavage cocktail to the peptide-resin and incubate at room temperature for 2-3 hours with occasional agitation.[4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash it with cold ether.

-

Dry the crude peptide under vacuum. The peptide can then be purified by high-performance liquid chromatography (HPLC).

| Reagent | Composition | Time |

| Cleavage Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-3 hours |

This guide provides a foundational understanding of the structure and utilization of this compound in peptide synthesis. The provided protocols are standard procedures and may require optimization based on the specific peptide sequence and scale of the synthesis.

References

- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 2. youtube.com [youtube.com]

- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]

- 7. peptide.com [peptide.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. peptide.com [peptide.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

Chemical properties of N-alpha-Fmoc-L-lysine-OH

An In-depth Technical Guide to the Chemical Properties and Applications of N-α-Fmoc-L-lysine-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-L-lysine (Fmoc-Lys-OH) is a pivotal amino acid derivative extensively utilized in synthetic peptide chemistry. As an N-Fmoc protected form of the essential amino acid L-Lysine, it serves as a fundamental building block in Solid-Phase Peptide Synthesis (SPPS).[1][2] The defining characteristic of this compound is the selective protection of its α-amino group by the base-labile Fmoc group, while the ε-amino group on the side chain remains unprotected. This unique configuration makes it the starting material of choice for synthesizing peptides that require specific modifications at the lysine side chain, such as the creation of branched peptides or the introduction of labels and tags.[3]

This technical guide provides a comprehensive overview of the chemical properties, stability, and core applications of this compound, complete with detailed experimental protocols and analytical data for professionals in peptide synthesis and drug development.

Core Chemical and Physical Properties

The fundamental physicochemical properties of N-α-Fmoc-L-lysine-OH are summarized below. These parameters are critical for its handling, storage, and application in synthesis. The compound typically appears as a white to off-white or yellow crystalline powder.[1][4][5]

| Property | Value | References |

| CAS Number | 105047-45-8 | [1][4][5][6] |

| Molecular Formula | C₂₁H₂₄N₂O₄ | [1][4][5][6] |

| Molecular Weight | 368.43 g/mol | [1][4][5][6] |

| Appearance | White to yellow solid/powder | [1][4][5] |

| Melting Point | 26.8 °C | [1][4][6] |

| pKa (Predicted) | 3.81 ± 0.21 | [1][4][6] |

| Optical Rotation [α]²⁰/D | -19 ± 2° (c=1, in DMF) | [1] |

| Storage Conditions | 2-8°C, keep in dark place, inert atmosphere | [1][6] |

Solubility Profile:

| Solvent | Solubility | Notes | References |

| DMSO | 50 mg/mL | Hygroscopic DMSO can impact solubility; use newly opened solvent. | [4][5] |

| Methanol | 5.74 mg/mL | With sonication and pH adjustment to 6 with HCl. | [5] |

| Water | 3.64 mg/mL | With sonication and pH adjustment to 3 with 1 M HCl. | [5] |

| DCM | Soluble | [4] |

Reactivity, Stability, and Handling

The synthetic utility of this compound is dictated by the differential reactivity of its functional groups.

-

α-Amino Group: Protected by the Fmoc group, which is stable under acidic and neutral conditions but is readily cleaved by mild bases, most commonly a solution of piperidine in an organic solvent like dimethylformamide (DMF).[7][8] This base lability is the cornerstone of Fmoc-based SPPS.[9]

-

α-Carboxyl Group: This group is activated during the coupling step of peptide synthesis to form a peptide bond with the free amino group of the growing peptide chain anchored to the solid support.

-

ε-Amino Group: The unprotected side-chain amino group is a key feature. It is nucleophilic and available for on-resin modification, such as acylation, alkylation, or coupling to another peptide chain to form branched structures.[3]

For routine synthesis of linear peptides where the lysine side chain should not react, Fmoc-Lys(Boc)-OH (CAS 71989-26-9) is the standard choice.[10][11][12] The tert-butyloxycarbonyl (Boc) group on the side chain is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final peptide cleavage from the resin.[7][11]

Stability and Storage: this compound is stable under recommended storage conditions.[4] To prevent degradation, it should be stored in a cool (2-8°C), dark, and dry place under an inert atmosphere.[1][6]

Caption: Logical relationship of the key functional groups in this compound.

Key Experimental Protocols

The following protocols are standard methodologies for the use of Fmoc-protected amino acids in manual solid-phase peptide synthesis.

Protocol 3.1: Fmoc Group Deprotection from Resin

This procedure is performed to remove the α-amino Fmoc protecting group from the N-terminal amino acid of a peptide chain bound to a solid support, preparing it for the next coupling cycle.

-

Resin Preparation: Place the peptide-resin in a suitable reaction vessel and wash three times with DMF to swell the resin and remove residual reagents from the previous step.[13]

-

Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[14]

-

Reaction Time: Agitate the mixture at room temperature. A two-step process is common: an initial treatment for 1-3 minutes, drain, and then a second treatment with fresh reagent for 5-10 minutes.[14][15]

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved dibenzofulvene-piperidine adduct.[13][15] The resin is now ready for the next coupling step.

Protocol 3.2: Standard Amino Acid Coupling

This protocol describes the activation and coupling of the next Fmoc-amino acid to the deprotected N-terminus of the resin-bound peptide.

-

Activation Mixture: In a separate vial, dissolve the incoming Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF.[13]

-

Activation: Add a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin from Protocol 3.1.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative method like the Kaiser test.

-

Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.[13] The cycle can now be repeated.

Caption: A typical workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Advanced Applications: Branched Peptide Synthesis

The free ε-amino group of this compound is its most valuable feature, enabling the synthesis of complex peptide architectures directly on the solid support.

General Workflow for Branched Peptides:

-

Main Chain Synthesis: The primary peptide sequence is synthesized on the resin using standard SPPS protocols.

-

Incorporate this compound: At the desired branching point, this compound is coupled to the main chain.

-

Elongate Main Chain: The α-amino Fmoc group of the newly added lysine is removed with piperidine, and the main peptide chain synthesis continues to its desired length.

-

Side Chain Elongation: After completion of the main chain, the free ε-amino group of the lysine residue is now available. A secondary peptide chain can be synthesized starting from this point by repeating the standard deprotection and coupling cycles.

-

Final Cleavage: Once all synthesis is complete, the entire branched peptide is cleaved from the resin using a strong acid cocktail (e.g., TFA with scavengers).[16]

References

- 1. omizzur.com [omizzur.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound Novabiochem 105047-45-8 [sigmaaldrich.com]

- 4. This compound [chembk.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 105047-45-8 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. genscript.com [genscript.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. advancedchemtech.com [advancedchemtech.com]

- 12. peptide.com [peptide.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. peptide.com [peptide.com]

- 15. rsc.org [rsc.org]

- 16. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, crucial molecules in both biological research and therapeutic development, has been revolutionized by the advent of Solid-Phase Peptide Synthesis (SPPS). At the heart of the most widely adopted SPPS methodology lies the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Its unique chemical properties have enabled the efficient and reliable assembly of complex peptide chains, accelerating discoveries in proteomics, drug design, and materials science. This technical guide provides a comprehensive overview of the pivotal role of the Fmoc group in SPPS, detailing its chemical mechanism, procedural protocols, and strategic advantages.

The Strategic Advantage of Fmoc Chemistry

The widespread adoption of Fmoc-based SPPS can be attributed to several key advantages over the older tert-butyloxycarbonyl (Boc) strategy. The primary distinction lies in the orthogonality of the protecting groups used.[1][2] In Fmoc-SPPS, the temporary Nα-Fmoc group is labile to mild basic conditions, while the permanent side-chain protecting groups are removed by strong acid.[1][3] This contrasts with the Boc strategy, which relies on graded acid lability for both temporary and permanent protecting group removal, a less distinct differentiation that can lead to side reactions.[1]

Key Advantages of the Fmoc Strategy:

-

Mild Deprotection Conditions: The Fmoc group is removed using a weak base, typically a solution of piperidine in N,N-dimethylformamide (DMF), which preserves the integrity of acid-sensitive residues and linkers to the solid support.[2][] This is particularly beneficial for the synthesis of peptides containing post-translational modifications like phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions required for Boc deprotection.[1][5]

-

Orthogonality: The base lability of the Fmoc group is completely orthogonal to the acid-labile side-chain protecting groups (commonly t-butyl based).[1][2] This "true orthogonality" prevents the premature cleavage of side-chain protectors during the repetitive Nα-deprotection steps, leading to a cleaner final product.[1]

-

Ease of Automation and Monitoring: The fluorenyl moiety of the Fmoc group possesses a strong UV absorbance.[1][2] This property allows for real-time, non-invasive spectrophotometric monitoring of the deprotection and coupling reaction completion, making Fmoc chemistry exceptionally well-suited for automated peptide synthesizers.[5]

-

Safety and Convenience: The final cleavage of the peptide from the resin and removal of side-chain protecting groups is achieved with trifluoroacetic acid (TFA), a volatile and relatively manageable strong acid.[1] This avoids the use of the highly corrosive and hazardous liquid hydrogen fluoride (HF) required in the Boc strategy.[1]

-

High Yield and Purity: The combination of mild conditions, high coupling efficiencies, and reduced side reactions generally leads to high yields of the desired peptide with excellent purity.[][5]

The Chemistry of Fmoc-SPPS: Mechanisms and Pathways

The Fmoc-SPPS cycle is a repetitive sequence of deprotection, activation, and coupling steps to progressively elongate the peptide chain on a solid support.

The Fmoc Deprotection Mechanism

The removal of the Nα-Fmoc group is a classic example of a base-induced β-elimination reaction.[][6] The process is initiated by the abstraction of the acidic proton on the C9 carbon of the fluorenyl ring by a base, most commonly the secondary amine piperidine.[1][6] This leads to the formation of a dibenzofulvene (DBF) intermediate and a carbamic acid, which spontaneously decarboxylates to release the free Nα-amine of the peptide chain.[2][] The highly reactive DBF is trapped by excess piperidine to form a stable adduct, which is then washed away.[1][7]

Amino Acid Activation and Coupling

To form the peptide bond, the carboxylic acid group of the incoming Fmoc-protected amino acid must be activated. This is typically achieved by converting it into a more reactive species that is susceptible to nucleophilic attack by the free Nα-amine of the resin-bound peptide. A variety of coupling reagents are used for this purpose, often in combination with additives that enhance efficiency and suppress side reactions, most notably racemization.[8][9]

Common coupling reagents fall into two main classes: carbodiimides (e.g., DIC) and aminium/uronium or phosphonium salts (e.g., HBTU, HATU, PyBOP).[9][10] These reagents react with the Fmoc-amino acid to form a highly reactive activated ester or similar species in situ.[10][11]

The SPPS Workflow: A Step-by-Step Cycle

The entire process of adding a single amino acid in Fmoc-SPPS is cyclical. This cycle is repeated for each amino acid in the target peptide sequence.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in the SPPS cycle is critical, as incomplete reactions lead to deletion sequences and other impurities that are difficult to separate from the final product. The Fmoc strategy consistently achieves high efficiencies.

Table 1: Typical Reaction Conditions and Efficiencies in Fmoc-SPPS

| Step | Reagent/Condition | Typical Duration | Efficiency |

| Fmoc Deprotection | 20% Piperidine in DMF | 5-20 minutes | > 99.9% |

| Coupling | Fmoc-AA (3-5 eq), Activator (e.g., HATU, HBTU) (3-5 eq), Base (e.g., DIPEA) (6-10 eq) in DMF/NMP | 30-120 minutes | > 99%[] |

| Final Cleavage | 95% TFA with scavengers (e.g., TIS, H₂O, EDT) | 1-4 hours | Variable, sequence-dependent |

Table 2: Comparison of Common Coupling Reagents in Fmoc-SPPS

| Coupling Reagent | Class | Relative Speed | Key Advantages | Potential Issues |

| DIC/HOBt | Carbodiimide | Moderate | Cost-effective, low racemization with HOBt.[9][12] | Byproduct (DCU/DIU) can be insoluble (DIC preferred for SPPS); potential for side reactions.[9][12] |

| HBTU/HATU | Aminium/Uronium | Fast/Very Fast | High efficiency, rapid reaction times.[10][12] HATU is superior for sterically hindered couplings.[10] | Based on potentially explosive benzotriazole moiety; requires base.[10] |

| PyBOP | Phosphonium | Very Fast | High efficiency, particularly for difficult couplings. | Byproducts can be difficult to remove. |

| COMU | Aminium/Uronium | Very Fast | High efficiency, comparable to HATU; safer (non-explosive base); water-soluble byproducts.[10] | Can be less stable in solution over long periods.[10] |

Experimental Protocols

The following are generalized protocols for manual Fmoc-SPPS. For automated synthesis, these steps are programmed into the synthesizer's software.

Protocol: Fmoc Deprotection

-

Swell the peptide-resin in DMF for 15-30 minutes.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin (approx. 10 mL per gram of resin).[13]

-

Agitate the mixture at room temperature for 5-10 minutes.[10]

-

Drain the reaction vessel.

-

Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete removal.[10]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[10]

Protocol: Amino Acid Coupling (using HBTU)

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.

-

Add a base, typically N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the activation mixture.

-

Allow the mixture to pre-activate for 1-5 minutes.[10]

-

Add the pre-activated amino acid solution to the deprotected, washed resin.

-

Agitate the reaction mixture at room temperature for 30 minutes to 2 hours.[10]

-

Monitor the reaction for completion using a qualitative method such as the Kaiser test (which detects free primary amines).

-

Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Protocol: Final Cleavage and Deprotection

-

Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail. A common formulation is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water. The scavengers (TIS, water) are crucial for quenching reactive cations generated from the cleavage of side-chain protecting groups, preventing side reactions.[14]

-

Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[14]

-

Collect the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times.[14]

-

Dry the final peptide product under vacuum.

Potential Side Reactions in Fmoc-SPPS

While robust, the Fmoc strategy is not without potential complications. Awareness of these side reactions is critical for troubleshooting and optimizing syntheses.

-

Aspartimide Formation: Peptides containing aspartic acid, particularly Asp-Gly or Asp-Ser sequences, are prone to cyclization under basic (deprotection) or acidic (cleavage) conditions to form an aspartimide intermediate. This can lead to chain termination or rearrangement to form β-aspartyl peptides.[5][15]

-

Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is especially prevalent when proline is the second residue.[8][15]

-

Racemization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity (racemization), particularly for residues like histidine and cysteine. The choice of coupling reagent and the addition of agents like HOBt can minimize this effect.[8][9]

-

Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to poor solvation and incomplete deprotection and coupling reactions.[15]

Conclusion

The 9-fluorenylmethoxycarbonyl protecting group is a cornerstone of modern peptide chemistry. Its unique combination of base lability, orthogonality to acid-labile side-chain protection, and amenability to automated monitoring has made Fmoc-SPPS the method of choice for the synthesis of a vast array of peptides for research and pharmaceutical applications. A thorough understanding of its underlying chemical principles, reaction kinetics, and potential pitfalls, as detailed in this guide, is essential for any scientist or researcher aiming to successfully synthesize peptides of high purity and yield. The continued refinement of Fmoc-based strategies and reagents promises to further expand the capabilities of peptide synthesis, enabling the creation of ever more complex and functional molecules.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. biosynth.com [biosynth.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chempep.com [chempep.com]

- 9. bachem.com [bachem.com]

- 10. benchchem.com [benchchem.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

- 15. peptide.com [peptide.com]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Boc Protecting Group on Lysine

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the field of peptide chemistry and a critical tool in the development of peptide-based therapeutics. Its widespread use stems from its reliability in masking the nucleophilic amino groups of amino acids, particularly the ε-amino group of lysine, thereby preventing unwanted side reactions during peptide synthesis. This guide provides a comprehensive technical overview of the Boc protecting group's application to lysine, detailing its chemical properties, reaction mechanisms, and practical applications in research and drug development.

Chemical Properties and Orthogonality

The Boc group is a carbamate-based protecting group valued for its stability under a range of conditions and its facile, yet specific, cleavage under acidic conditions.[1][2] This characteristic is fundamental to its role in orthogonal protection strategies, a key concept in the synthesis of complex peptides where multiple protecting groups must be removed selectively.[1][2]

The Boc group is stable to basic and nucleophilic conditions, as well as to catalytic hydrogenation, which allows for the selective removal of other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile, and Cbz (benzyloxycarbonyl), which is removed by hydrogenolysis.[1] This orthogonality is crucial in solid-phase peptide synthesis (SPPS), where different amino acid side chains require distinct protective moieties.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for various Boc-protected lysine derivatives, providing a reference for researchers in selecting appropriate reagents and anticipating experimental outcomes.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D | Purity | Reference |

| Nα-Boc-L-lysine | 13734-28-6 | C11H22N2O4 | 246.30 | ~205 (dec.) | +15 ± 3° (c=1 in AcOH) | ≥98% (HPLC) | [5][6][7] |

| Nα,Nε-Bis(Boc)-L-lysine | 2483-46-7 | C16H30N2O6 | 346.42 | - | - | - | [8] |

| Nα-Fmoc-Nε-Boc-L-lysine | 71989-26-9 | C26H32N2O6 | 468.54 | - | +3.3±0.5° (c=1 in EtOAc) | ≥98.0% (HPLC) | [9][10] |

| Nα-Z-Nε-Boc-L-lysine | 2389-45-9 | C19H28N2O6 | 380.44 | - | - | - | [11] |

Data presented as available in the cited sources. Some physical properties may not be reported for all compounds.

Reaction Mechanisms: Protection and Deprotection

The successful application of the Boc group hinges on understanding the mechanisms of its introduction (protection) and removal (deprotection).

Boc Protection of Lysine

The most common method for introducing the Boc group is through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[1] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. While the reaction can proceed without a base, bases like sodium bicarbonate or triethylamine are often used to neutralize the resulting carboxylic acid and drive the reaction to completion.[1][12]

Caption: Boc protection of lysine with di-tert-butyl dicarbonate.

Boc Deprotection of Lysine

The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[1][4][13] The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[1][14] The tert-butyl cation can potentially alkylate nucleophilic side chains, such as those of tryptophan and methionine, necessitating the use of scavengers like anisole or thioanisole in the deprotection mixture.[1][15]

Caption: Acid-catalyzed deprotection of a Boc-protected lysine.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for the protection and deprotection of lysine.

Synthesis of Nα,Nε-Bis(Boc)-L-lysine (Boc-Lys(Boc)-OH)

This protocol describes the simultaneous protection of both the α- and ε-amino groups of lysine.

Materials:

-

L-lysine hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Deionized water

-

Diethyl ether

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve L-lysine hydrochloride (1 equivalent) and sodium bicarbonate (10 equivalents) in deionized water.[12]

-

Cool the solution in an ice-water bath.[12]

-

Prepare a solution of di-tert-butyl dicarbonate (3 equivalents) in dioxane.[12]

-

Add the Boc₂O solution dropwise to the cooled lysine solution with stirring.[12]

-

Allow the reaction mixture to stir at room temperature for 24 hours.[12]

-

Wash the mixture three times with diethyl ether.[12]

-

Adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid.[12]

-

Extract the product three times with ethyl acetate.[12]

-

Dry the combined organic phases over magnesium sulfate for 12 hours.[12]

-

Concentrate the organic phase under vacuum to obtain the product as a white solid.[12] A typical yield for this reaction is around 85%.[12]

Deprotection of Boc-Lysine using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc group to yield the free amine.

Materials:

-

Boc-protected lysine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

5% Sodium carbonate (Na₂CO₃) solution

-

Ethyl acetate

Procedure:

-

Dissolve the Boc-protected lysine (e.g., 4g) in a mixture of dichloromethane (10ml) and trifluoroacetic acid (5ml).[13]

-

Stir the solution at room temperature for 1 hour.[13]

-

Remove the solvent and excess TFA by rotary evaporation.[13]

-

Dissolve the residue in a suitable amount of ethyl acetate (e.g., 5ml).[13]

-

Wash the organic solution with 5% sodium carbonate solution until the pH of the aqueous layer is 8-9.[13]

-

Remove the solvent by rotary evaporation to obtain the deprotected lysine.[13]

Application in Solid-Phase Peptide Synthesis (SPPS) and Drug Development

Boc-protected lysine is a fundamental building block in SPPS, a technique that has revolutionized the synthesis of peptides.[5][16] In a typical Boc-based SPPS workflow, the C-terminal amino acid is attached to a solid support, and subsequent Boc-protected amino acids are sequentially coupled after the deprotection of the N-terminal Boc group of the growing peptide chain.[4] The use of orthogonally protected lysine derivatives, such as Fmoc-Lys(Boc)-OH, allows for the selective modification of the lysine side chain, which is crucial for introducing labels, cross-linkers, or other functionalities.[3][9]

The versatility of Boc-lysine extends to the development of peptide-based drugs.[5][6][17] By incorporating modified lysine residues, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of a peptide therapeutic.[17] For instance, acetylation of the lysine side chain can enhance a peptide's solubility, stability against enzymatic degradation, and receptor binding affinity.[17] Furthermore, Boc-protected lysine derivatives are instrumental in the synthesis of peptide radiopharmaceuticals, where a chelating agent can be specifically incorporated at a lysine residue for labeling with a radionuclide.[18]

The following diagram illustrates a simplified workflow for the incorporation of a Boc-protected lysine into a peptide chain during SPPS.

Caption: Simplified workflow for SPPS using Boc-protected amino acids.

Conclusion

The Boc protecting group remains an indispensable tool in the arsenal of the peptide chemist. Its robust nature, coupled with its specific lability to acid, provides a reliable and versatile method for the protection of lysine's amino groups. A thorough understanding of its chemical properties, reaction mechanisms, and practical applications is paramount for researchers and scientists engaged in peptide synthesis and the development of novel peptide-based therapeutics. The detailed protocols and data presented in this guide serve as a valuable resource for the effective utilization of Boc-protected lysine in advancing scientific discovery and drug development.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. openaccesspub.org [openaccesspub.org]

- 4. BOC Protection and Deprotection [bzchemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. BOC-L-Lysine | Amino Acids for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 8. chemimpex.com [chemimpex.com]

- 9. peptide.com [peptide.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. N-Boc-N'-Cbz-L-lysine synthesis - chemicalbook [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. static.igem.org [static.igem.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

- 18. Solid-phase synthesis of peptide radiopharmaceuticals using Fmoc-N-epsilon-(hynic-Boc)-lysine, a technetium-binding amino acid: application to Tc-99m-labeled salmon calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-Lys-OH: Properties and Applications in Peptide Synthesis

This guide provides an in-depth overview of Nα-Fmoc-L-lysine (Fmoc-Lys-OH), a critical reagent in solid-phase peptide synthesis (SPPS). We will cover its chemical properties, including molecular weight and formula, and detail its application in the synthesis of peptides, a cornerstone of drug discovery and proteomics research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The term "this compound" can refer to two distinct compounds: one with a free epsilon-amino group on the lysine side chain, and another where this group is protected, typically by a tert-butyloxycarbonyl (Boc) group. The latter, Fmoc-Lys(Boc)-OH, is more commonly used in SPPS to prevent unwanted side-chain reactions. The properties of both are summarized below for clarity.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Nα-Fmoc-L-lysine | C₂₁H₂₄N₂O₄ | 368.43 | 105047-45-8 |

| Nα-Fmoc-Nε-Boc-L-lysine | C₂₆H₃₂N₂O₆ | 468.54 | 71989-26-9 |

Core Concepts in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a widely adopted method for the stepwise synthesis of peptides on a solid support (resin). The fluorenylmethyloxycarbonyl (Fmoc) group is an acid-labile protecting group for the α-amino group of an amino acid. Its removal is typically achieved using a mild base, such as piperidine, which leaves acid-labile side-chain protecting groups, like Boc, intact.

This compound, and more specifically Fmoc-Lys(Boc)-OH, serves as a building block for incorporating lysine residues into a growing peptide chain. The choice between the unprotected and protected form is critical:

-

Fmoc-L-Lys-OH is used when the lysine side chain is intended for subsequent modification or branching after its incorporation into the peptide.

-

Fmoc-Lys(Boc)-OH is the standard choice for introducing lysine residues where the side-chain amino group should remain unreactive throughout the synthesis. The Boc group is stable to the basic conditions used for Fmoc removal and is cleaved at the final step of peptide synthesis with strong acid, typically trifluoroacetic acid (TFA).[1]

Experimental Protocol: A Standard Coupling Cycle in Fmoc-SPPS

The following protocol outlines a typical cycle for the incorporation of an Fmoc-protected amino acid, such as Fmoc-Lys(Boc)-OH, onto a solid support resin.

Materials:

-

Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH)

-

Solid-phase synthesis resin (e.g., Rink Amide or Wang resin)

-

Coupling reagents:

-

N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

-

Solvents:

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

-

Deprotection reagent: 20% piperidine in DMF

-

Washing solvents: DMF, DCM, Isopropanol

Procedure:

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes to ensure optimal reaction conditions.

-

Fmoc Deprotection:

-

The swelled resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

The resin is then thoroughly washed with DMF to remove the deprotection reagent and byproducts.

-

-

Amino Acid Activation and Coupling:

-

The Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) is pre-activated in a separate vessel. This is achieved by dissolving it in DMF with a coupling reagent (e.g., DIC/Oxyma) for 5-10 minutes.

-

The activated amino acid solution is then added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing:

-

Following the coupling reaction, the resin is extensively washed with DMF, DCM, and isopropanol to remove any unreacted reagents and byproducts.

-

-

Cycle Repetition:

-

Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on lysine) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Visualizing the Workflow

The following diagrams illustrate the key processes in Fmoc-SPPS.

Caption: Workflow of a single cycle in Fmoc solid-phase peptide synthesis.

Caption: Simplified mechanism of Fmoc group removal by piperidine.

References

Solubility of Fmoc-Lys-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine (Fmoc-Lys-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of Fmoc-protected amino acids is paramount for ensuring efficient coupling reactions, minimizing aggregation, and ultimately achieving high purity and yield of the target peptide. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination and peptide synthesis, and logical workflows to guide researchers in their synthetic endeavors.

Core Principles: The Importance of Solubility in Peptide Synthesis

The solubility of Fmoc-amino acids in the solvents used for coupling reactions directly impacts the kinetics and completeness of the reaction. Poor solubility can lead to several undesirable outcomes, including:

-

Incomplete Coupling: If the Fmoc-amino acid is not fully dissolved, its effective concentration in the reaction mixture is reduced, leading to incomplete acylation of the free amine on the growing peptide chain. This results in the formation of deletion sequences, which are often difficult to separate from the desired product.

-

Aggregation: Both the activated Fmoc-amino acid and the growing peptide chain can aggregate if they have poor solubility in the synthesis solvent. This can hinder reagent access to the reaction sites on the solid support.

-

Slow Reaction Kinetics: A lower concentration of the dissolved acylating species will slow down the rate of the coupling reaction, potentially requiring longer reaction times or leading to incomplete reactions within the standard synthesis cycle.

The choice of solvent is therefore a critical parameter in SPPS, and a thorough understanding of the solubility of each building block is essential for process optimization and troubleshooting.

Data Presentation: Solubility of this compound

| Solvent | Chemical Formula | Solubility | Molarity (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 50 mg/mL[1] | 135.71 mM[1] | Ultrasonic treatment and pH adjustment to 2 with 1 M HCl may be required.[1] |

| Methanol (MeOH) | CH₃OH | 5.74 mg/mL[1] | 15.58 mM[1] | Ultrasonic treatment and pH adjustment to 6 with HCl may be required.[1] |

| Water | H₂O | 3.64 mg/mL[1] | 9.88 mM[1] | Ultrasonic treatment and pH adjustment to 3 with 1 M HCl may be required.[1] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble | - | Commonly used as the primary solvent in Fmoc-SPPS. While specific quantitative data for this compound is not available, related compounds like Fmoc-D-Lys(Boc)-OH are described as "clearly soluble" at a concentration of 1 mmole in 2 ml (approx. 234 mg/mL). |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Soluble | - | A common alternative to DMF in SPPS, often used to improve the solubility of difficult sequences. |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[2] | - | Often used for resin swelling and in some coupling protocols. |

| Chloroform | CHCl₃ | Soluble[2] | - | A chlorinated solvent in which this compound derivatives are reported to be soluble.[2] |

| Ethyl Acetate | C₄H₈O₂ | Soluble[2] | - | This compound derivatives are reported to be soluble in this solvent.[2] |

| Acetone | C₃H₆O | Soluble[2] | - | This compound derivatives are reported to be soluble in this solvent.[2] |

Note: The molecular weight of this compound is 368.43 g/mol .

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial.

-

Add a known volume of the solvent of interest to the vial.

-

Vortex the mixture vigorously for an extended period (e.g., 1-2 hours) at a controlled temperature to ensure equilibrium is reached.

-

Allow the suspension to settle.

-

-

Separation of the Supernatant:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Dilute the collected supernatant with a known factor to fall within the range of the calibration curve.

-

Inject the diluted supernatant into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted supernatant.

-

Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution. This value represents the solubility of this compound in the tested solvent.

-

Protocol 2: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol describes a single cycle of amino acid addition in Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acid (e.g., this compound)

-

Peptide synthesis resin (e.g., Rink Amide, Wang) with a free N-terminal amine

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents:

-

Activator (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

-

Solvents: DMF, DCM

-

Washing solvent: DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first cycle.

-

Fmoc Deprotection:

-

Treat the resin with the deprotection solution (20% piperidine in DMF) for a specified time (e.g., 2 x 10 minutes).

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it in DMF with the activator (e.g., HBTU) and base (DIPEA).

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for a sufficient time (e.g., 1-2 hours).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

-

Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Mandatory Visualization

The following diagrams illustrate key workflows relevant to the use of this compound.

References

The Cornerstone of Complexity: An In-depth Technical Guide to Orthogonal Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the ability to construct complex molecular architectures with precision is paramount. This guide delves into the core principles of orthogonal protection, a foundational strategy that enables the selective manipulation of functional groups, paving the way for the synthesis of advanced peptide-based therapeutics and research tools. We will explore the predominant protection schemes, present quantitative performance data, and provide detailed experimental protocols for key synthetic steps.

The Principle of Orthogonality: A Symphony of Selective Deprotection

In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others.[1][2] This precise control is the bedrock of modern solid-phase peptide synthesis (SPPS), enabling the stepwise elongation of the peptide chain and the introduction of complex modifications.[1][3] A typical peptide synthesis strategy involves three classes of protecting groups: temporary Nα-amino protecting groups, permanent side-chain protecting groups, and additional selectively removable side-chain protecting groups for on-resin modifications.[1]

dot

Caption: The principle of orthogonal protection in peptide synthesis.

Core Orthogonal Strategies: Fmoc/tBu vs. Boc/Bzl

The two most prominent methodologies in SPPS are the Fmoc/tBu and the Boc/Bzl strategies.[2] The choice between these approaches is dictated by the target peptide's sequence, complexity, and the desired final modifications.[2]

The Fmoc/tBu strategy is the more modern and widely used approach, employing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[4][5] This represents a truly orthogonal system, as the deprotection conditions for the Nα- and side-chain protecting groups are distinct (base vs. acid).[3] This orthogonality is particularly advantageous for the synthesis of peptides containing sensitive amino acids or for when on-resin modifications are required.[4]

The Boc/Bzl strategy is the classic approach, utilizing the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection.[4] This is considered a "quasi-orthogonal" system because both protecting groups are removed by acid, albeit of different strengths.[6] The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the Bzl groups require a very strong acid such as hydrogen fluoride (HF) for cleavage.[3][4]

Comparative Analysis of Fmoc/tBu and Boc/Bzl Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| α-Amino Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |

| α-Amino Deprotection | Base-labile (e.g., 20% piperidine in DMF)[2] | Acid-labile (e.g., TFA)[2] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc)[2] | Strong acid-labile (e.g., Bzl, Tos)[2] |

| Final Cleavage | Strong acid (e.g., TFA)[2] | Very strong acid (e.g., HF, TFMSA)[2] |

| Orthogonality | Fully orthogonal[2] | Quasi-orthogonal[2] |

| Advantages | Milder deprotection conditions, suitable for acid-sensitive peptides (e.g., phosphopeptides, glycoproteins).[2] | Effective for synthesizing long or hydrophobic peptides prone to aggregation.[2][7] |

| Disadvantages | Potential for aggregation of the growing peptide chain. | Harsh final cleavage conditions can degrade sensitive residues. |

dot

Caption: Comparative workflows of Fmoc/tBu and Boc/Bzl SPPS.

Quantitative Performance

While direct, side-by-side quantitative comparisons of the two strategies for the synthesis of the same peptide are not abundant in the literature, some studies provide valuable insights. One study that conducted simultaneous multiple peptide synthesis found that the Boc/Bzl strategy resulted in a higher average yield and purity compared to the Fmoc/tBu strategy under the tested "average" conditions.[4] However, the Fmoc/tBu strategy is generally preferred for its milder conditions and broader compatibility with sensitive functionalities.[4][5] The theoretical yield of a peptide is highly dependent on the efficiency of each coupling and deprotection step. For instance, for a 70-mer peptide, a 97% yield at each of the 140 steps (deprotection and coupling) results in a mere 1.4% overall theoretical yield.[8] Increasing the efficiency to 99% raises the overall yield to 24%, and a 99.5% efficiency results in a 50% overall yield.[8][9]

| Synthesis Strategy | Reported Yield | Purity | Reference |

| Fmoc/tBu (Thymosin α1, 32-mer) | 33.2% | >98.8% | [10] |

| Boc/Bzl (General comparison) | Higher average yield than Fmoc/tBu in one study | Higher average purity than Fmoc/tBu in one study | [4] |

A Third Dimension of Orthogonality: Enabling Complexity

For the synthesis of more complex peptides, such as cyclic peptides, branched peptides, or those with post-translational modifications, a third dimension of orthogonal protection is required.[1] These protecting groups are stable to the conditions used for both Nα-deprotection and final cleavage and can be removed by unique chemical mechanisms.[1]

Commonly used third-dimension protecting groups include:

-

Allyloxycarbonyl (Alloc): Cleaved by palladium(0) catalysts.[11]

-

1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde): Removed by hydrazine.[12]

-

4-Methyltrityl (Mtt): Cleaved under mildly acidic conditions that do not affect tBu-based groups.[13]

dot

Caption: Workflow for on-resin peptide cyclization.

Experimental Protocols

Standard Fmoc-SPPS Cycle

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 1 hour.[14]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 5-10 minutes.[1]

-

Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[1] A Kaiser test can be performed to confirm the presence of a free primary amine.[15]

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable activating agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or NMM) in DMF. The reaction is typically monitored by the Kaiser test.

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Selective Deprotection of Orthogonal Protecting Groups

-

Alloc Group Removal:

-

Suspend the peptidyl-resin in a mixture of CHCl₃-AcOH-N-methylmorpholine (37:2:1).

-

Add Pd(PPh₃)₄ (3 equivalents) and agitate under an argon atmosphere for 30 minutes.

-

Wash the resin with the solvent mixture, followed by DCM and DMF.

-

-

Dde Group Removal:

-

Treat the resin with a solution of 2% hydrazine in DMF.

-

Agitate the mixture for 3-5 minutes.

-

Repeat the treatment.

-

Wash the resin thoroughly with DMF.

-

Final Cleavage and Deprotection (Fmoc/tBu Strategy)

-

Resin Washing and Drying: Wash the fully assembled peptidyl-resin with dichloromethane (DCM) and dry under vacuum.

-

Cleavage Cocktail: Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers to protect sensitive residues.[16] Common scavengers include water, triisopropylsilane (TIPS), and 1,2-ethanedithiol (EDT). The choice of scavengers depends on the amino acid composition of the peptide.[16]

-

Reaction: Gently agitate the mixture for 2-4 hours at room temperature.[16]

-

Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development and Research

The strategic use of orthogonal protecting groups is indispensable for the synthesis of complex peptide structures with therapeutic or diagnostic potential.

-

Cyclic Peptides: Orthogonal protection enables on-resin cyclization, leading to peptides with enhanced metabolic stability and receptor binding affinity.[11][17][18] This is crucial for developing potent and selective drug candidates.

-

Branched Peptides: The synthesis of branched peptides, such as those used in vaccine development or as multivalent ligands, relies on the selective deprotection of a side-chain functional group for the assembly of a second peptide chain.

-

Post-Translationally Modified (PTM) Peptides: Studying the effects of PTMs like phosphorylation, glycosylation, and sulfation requires the synthesis of homogeneously modified peptides.[19][20][21] Orthogonal protection allows for the site-specific introduction of these modifications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. lifetein.com [lifetein.com]

- 6. biosynth.com [biosynth.com]

- 7. peptide.com [peptide.com]

- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 10. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. peptide.com [peptide.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. mdpi.com [mdpi.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. Design of functionalized cyclic peptides through orthogonal click reactions for cell culture and targeting applications† - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CA2345407A1 - Synthesis of cyclic peptides - Google Patents [patents.google.com]

- 19. New synthesis of peptides to probe protein post-translational modification - Advanced Science News [advancedsciencenews.com]

- 20. memento.epfl.ch [memento.epfl.ch]

- 21. Synthesis of post-translationally modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as the dominant choice for protecting the α-amino group of amino acids in solid-phase peptide synthesis (SPPS).[1][2][] Its widespread adoption is attributed to the mild reaction conditions required for its removal, which preserves the integrity of sensitive peptide sequences and acid-labile side-chain protecting groups.[2][4] This technical guide provides a comprehensive overview of Fmoc-protected amino acids, detailing their chemical properties, applications in SPPS, and the critical experimental protocols for their use.

The Chemistry of the Fmoc Protecting Group

The Fmoc group is a base-labile protecting group introduced by Carpino and Han in 1970.[1] It is attached to the α-amino group of an amino acid, preventing unwanted reactions during the peptide bond formation.[2] The key to the Fmoc strategy lies in its orthogonality to the acid-labile protecting groups commonly used for amino acid side chains.[2][4] This allows for the selective deprotection of the N-terminus under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), without affecting the side-chain protecting groups.[5][6]

The deprotection mechanism proceeds via a β-elimination reaction. A base, such as piperidine, abstracts the acidic proton on the fluorene ring system. This is followed by the elimination of the relatively stable dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the peptide chain.[1][6] The liberated DBF is subsequently scavenged by an excess of the base to form a stable adduct, which is washed away.[1]

Advantages of the Fmoc Strategy in Peptide Synthesis

The Fmoc-based approach to SPPS offers several distinct advantages over the older tert-butyloxycarbonyl (Boc) strategy, which requires repetitive treatment with strong acid for deprotection.[1][]

-

Mild Deprotection Conditions: The use of a weak base for Fmoc removal is compatible with a wide range of sensitive amino acids and complex peptide modifications, such as phosphorylation and glycosylation, that are unstable under the harsh acidic conditions of Boc chemistry.[2][7]

-

Orthogonality: The base-lability of the Fmoc group and the acid-lability of common side-chain protecting groups (e.g., tBu, Boc, Trt) allow for a highly selective and efficient synthesis process.[2]

-

Real-Time Monitoring: The fluorenyl group of the Fmoc moiety has a strong UV absorbance around 300 nm.[2] This property can be exploited for real-time, quantitative monitoring of the deprotection step, ensuring the reaction proceeds to completion.[][7]

-

High Yields and Purity: The mild reaction conditions and high coupling efficiencies achievable with a variety of activating agents lead to the synthesis of high-purity peptides with excellent yields.[2][]

-

Automation: The cyclical nature of Fmoc-SPPS, with its distinct deprotection, washing, and coupling steps, is highly amenable to automation, enabling the rapid synthesis of long and complex peptides.[2][7]

Quantitative Data on Fmoc-Amino Acids

The physicochemical properties of Fmoc-protected amino acids are critical for their successful application in SPPS. The following tables summarize key quantitative data for commonly used derivatives.

Table 1: Physicochemical Properties of Selected Fmoc-Amino Acids

| Fmoc-Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Fmoc-Ala-OH | 311.34 | 143-145 |

| Fmoc-Arg(Pbf)-OH | 648.78 | 130-135 |

| Fmoc-Asn(Trt)-OH | 596.68 | 212-216 |

| Fmoc-Asp(OtBu)-OH | 411.46 | 148-151 |

| Fmoc-Cys(Trt)-OH | 585.72 | 173-176 |

| Fmoc-Gln(Trt)-OH | 610.71 | 215-219 |

| Fmoc-Glu(OtBu)-OH | 425.49 | 145-149 |

| Fmoc-Gly-OH | 297.31 | 173-175 |

| Fmoc-His(Trt)-OH | 619.71 | 145-155 |

| Fmoc-Ile-OH | 353.42 | 143-146 |

| Fmoc-Leu-OH | 353.42 | 138-141 |

| Fmoc-Lys(Boc)-OH | 468.55 | 125-130 |

| Fmoc-Met-OH | 371.45 | 130-134 |

| Fmoc-Phe-OH | 387.44 | 183-185 |

| Fmoc-Pro-OH | 337.38 | 114-117 |

| Fmoc-Ser(tBu)-OH | 383.45 | 128-132 |

| Fmoc-Thr(tBu)-OH | 397.48 | 135-139 |

| Fmoc-Trp(Boc)-OH | 526.59 | 130-135 |

| Fmoc-Tyr(tBu)-OH | 459.54 | 149-153 |

| Fmoc-Val-OH | 339.40 | 143-146 |

Note: Melting points are approximate and can vary based on purity and supplier.

Table 2: Common Side-Chain Protecting Groups in Fmoc-SPPS

| Amino Acid | Side-Chain Protecting Group | Cleavage Condition |

| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | High TFA |

| Asn, Gln, His | Trt (Trityl) | High TFA |

| Asp, Glu | OtBu (tert-butyl ester) | High TFA |

| Cys | Trt (Trityl), Acm (Acetamidomethyl) | High TFA, Iodine |

| Lys | Boc (tert-butyloxycarbonyl) | High TFA |

| Ser, Thr, Tyr | tBu (tert-butyl ether) | High TFA |

| Trp | Boc (tert-butyloxycarbonyl) | High TFA |

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in manual Fmoc-based solid-phase peptide synthesis.

Resin Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, typically DMF or N-methylpyrrolidone (NMP), to the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation to ensure efficient reagent diffusion.[4]

-

Drain the solvent from the vessel.

Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF (v/v) to the swelled resin.[4][5]

-

Agitate the mixture for an initial 5 minutes.[4]

-

Drain the deprotection solution.

-

Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[4]

-

Drain the solution and proceed to the washing step.

Washing

-

After deprotection, thoroughly wash the resin with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.[4]

-

Perform a final wash with a solvent suitable for the subsequent coupling reaction, typically DMF or dichloromethane (DCM).

Amino Acid Coupling

The following is a common protocol using HBTU/HOBt as coupling reagents.

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and an activating agent such as 1-Hydroxybenzotriazole (HOBt) or Oxyma (3-5 equivalents) in DMF.[8]

-

Add a coupling reagent, for example, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3-5 equivalents), to the amino acid solution.[8]

-

Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the mixture to facilitate the activation.[8]

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

After the coupling is complete, drain the reaction solution and wash the resin with DMF.

Monitoring the Coupling Reaction

To ensure the coupling reaction has gone to completion, a qualitative ninhydrin (Kaiser) test can be performed. A blue color indicates the presence of free primary amines, signifying an incomplete reaction, while a yellow or colorless result suggests a complete coupling.[9]

Cleavage and Final Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.[9]

-

Prepare a cleavage cocktail appropriate for the peptide sequence and the side-chain protecting groups used. A common cocktail is Reagent K, which consists of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[9] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, wash it with cold diethyl ether, and dry it under vacuum.

Visualizing Key Processes in Fmoc-SPPS

The following diagrams, generated using the DOT language, illustrate the fundamental structure and workflows associated with Fmoc-protected amino acids.

Caption: Chemical structure of an Fmoc-protected amino acid.

Caption: Mechanism of Fmoc deprotection by piperidine.

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Common Side Reactions in Fmoc-SPPS

While the Fmoc strategy is robust, several side reactions can occur, potentially impacting the purity and yield of the final peptide.

-

Aspartimide Formation: Peptides containing aspartic acid are susceptible to aspartimide formation, particularly when followed by glycine, serine, or asparagine. This can lead to a mixture of α- and β-aspartyl peptides and racemization.[7] Adding HOBt to the deprotection solution can help suppress this side reaction.[5]

-

Diketopiperazine Formation: At the dipeptide stage, especially when proline is the second amino acid, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination.[10]

-

Racemization: Although minimized by the urethane nature of the Fmoc group, some degree of racemization can occur, particularly for cysteine and histidine, during the activation step.[7]

-

Side-Chain Reactions: Inadequate side-chain protection or premature deprotection can lead to various side reactions, such as the alkylation of tryptophan or the oxidation of methionine.[10]

Conclusion

Fmoc-protected amino acids are indispensable tools in modern peptide chemistry, underpinning the synthesis of a vast array of peptides for research, diagnostics, and therapeutic development.[2][11] The mild and orthogonal nature of the Fmoc protecting group has made it the strategy of choice for solid-phase peptide synthesis, enabling the routine production of complex and sensitive peptides.[2][] A thorough understanding of the underlying chemistry, adherence to optimized experimental protocols, and awareness of potential side reactions are crucial for the successful application of this powerful technology in scientific and drug development endeavors.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to Fmoc-Lys(Boc)-OH: Safety, Handling, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling and use of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines the key safety data, handling precautions, and detailed experimental protocols relevant to its application in research and drug development.

Chemical and Physical Properties

Fmoc-Lys(Boc)-OH is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the epsilon-amino group of the side chain is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] These protecting groups are crucial for the stepwise and controlled assembly of amino acids into a peptide chain. The Boc group on the side chain is stable under the basic conditions used for Fmoc group removal, a key aspect of its utility in Fmoc-based peptide synthesis.[1][2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | [3][4] |

| Synonyms | Nα-Fmoc-Nε-Boc-L-lysine, Fmoc-L-Lys(Boc)-OH | [4][5] |

| CAS Number | 71989-26-9 | [4][5] |

| EC Number | 276-256-4 | [4][5] |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [4] |

| Molecular Weight | 468.54 g/mol | [4][5] |

| Appearance | Solid | [5] |

| Melting Point | 130 - 135 °C | [5] |

| Solubility | Soluble in DMSO, EtOH, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water. | [1][6] |

| Storage Temperature | 2 - 8 °C | [5][7] |

Safety and Hazard Information

While many safety data sheets indicate that Fmoc-Lys(Boc)-OH is not classified as a hazardous substance, it is crucial to handle all chemicals with caution in a laboratory setting.[8] Some suppliers do indicate potential hazards.

Table 2: Hazard Identification and Precautionary Statements

| Hazard Statement | Precautionary Statement | Reference(s) |